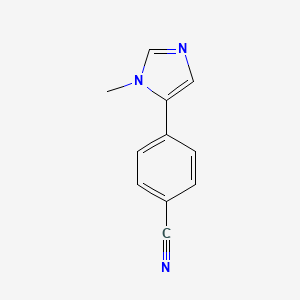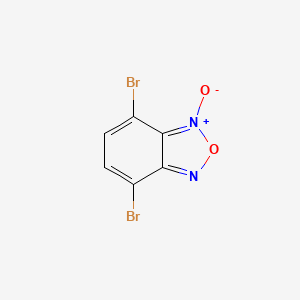
4,4'-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid is a complex organic compound that features a unique structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid typically involves the reaction of 4,5-dicyano-1,2-phenylenedithiol with 4-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid.
化学反応の分析
Types of Reactions
4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks and coordination polymers.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials with specific properties such as conductivity and catalytic activity.
作用機序
The mechanism of action of 4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid involves its interaction with metal ions to form coordination complexes. The cyano and sulfanediyl groups play a crucial role in binding to metal centers, facilitating the formation of stable metal-organic frameworks. These interactions can influence the electronic properties and reactivity of the resulting materials.
類似化合物との比較
Similar Compounds
- 4,4’-((4,5-Dicyano-1,2-phenylene)bis(oxy))dibenzoic acid
- 4,4’-((4,5-Dicyano-1,2-phenylene)bis(methylene))dibenzoic acid
- 4,4’-((4,5-Dicyano-1,2-phenylene)bis(aminomethyl))dibenzoic acid
Uniqueness
4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid is unique due to the presence of both cyano and sulfanediyl groups, which provide distinct coordination chemistry and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for the synthesis of novel materials with tailored properties.
特性
分子式 |
C22H12N2O4S2 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
4-[2-(4-carboxyphenyl)sulfanyl-4,5-dicyanophenyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C22H12N2O4S2/c23-11-15-9-19(29-17-5-1-13(2-6-17)21(25)26)20(10-16(15)12-24)30-18-7-3-14(4-8-18)22(27)28/h1-10H,(H,25,26)(H,27,28) |
InChIキー |
WOQRTBAPLKDWDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)SC2=C(C=C(C(=C2)C#N)C#N)SC3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride](/img/structure/B14131108.png)

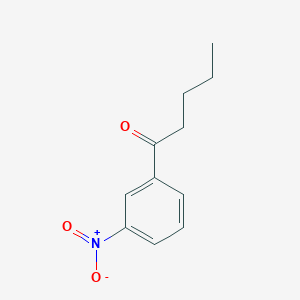
![Methyl N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B14131136.png)
![2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14131140.png)
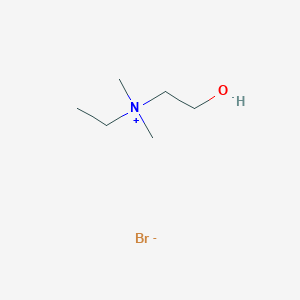
![Diphenyl[2-(trichlorosilyl)ethyl]phosphane](/img/structure/B14131145.png)
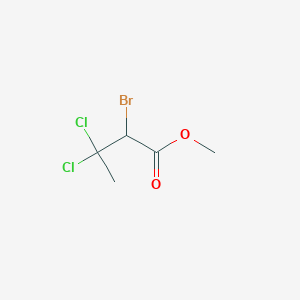
![N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B14131147.png)

